4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine
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Overview
Description
4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring, which is further connected to a cyclobutylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine typically involves multi-step organic reactions. The process begins with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to introduce the piperidine and cyclobutylpyrimidine groups. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate and activate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Another brominated heterocycle with different biological activities.
3-Mercaptopropanyl-N-hydroxysuccinimide ester: A compound with a different functional group but used in similar applications.
Uniqueness
What sets 4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2/c21-17-8-16(10-22-11-17)20(26)25-6-4-14(5-7-25)12-27-19-9-18(23-13-24-19)15-2-1-3-15/h8-11,13-15H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKTMLATNTPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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